8-Methoxynaphthalene-1-ol
Overview
Description
8-Methoxynaphthalene-1-ol is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . It is also known as 1-hydroxy-8-methoxynaphthalene .
Molecular Structure Analysis
The molecular structure of 8-Methoxynaphthalene-1-ol consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
8-Methoxynaphthalene-1-ol has a melting point of over 280℃ . It should be stored in a dry room at room temperature .Scientific Research Applications
Regioselective Lithiation Studies
1-Methoxynaphthalene, a related compound to 8-Methoxynaphthalene-1-ol, has been studied for its regioselective lithiation, an important reaction in organic synthesis. Research by Betz and Bauer (2002) revealed that 1-methoxynaphthalene undergoes lithiation at different positions depending on the lithium reagent used, highlighting the compound's versatility in organic reactions (Betz & Bauer, 2002).
Reactivity and Synthesis
Kirby and Percy (1988) investigated the reactivity of 8-substituted 1-naphthol derivatives, including 8-lithio-1-methoxynaphthalene. Their findings contribute to the understanding of the reactivity of these compounds in various organic reactions (Kirby & Percy, 1988).
Organometallic Chemistry
Dehand et al. (1983) explored the reactivity of cyclopalladated compounds, including those derived from 1-methoxynaphthalene. This research provides insight into the application of these compounds in organometallic chemistry and potential catalytic processes (Dehand et al., 1983).
Vibrational Spectral Analysis
The structural and vibrational properties of 1-methoxynaphthalene have been studied by Govindarajan, Periandy, and Ganesan (2010). This research offers important insights into the molecular structure and behavior of such compounds, which are crucial in various scientific applications (Govindarajan, Periandy, & Ganesan, 2010).
Antifungal Activity
Tanapichatsakul et al. (2020) identified 8-methoxynaphthalen-1-ol as having potential antifungal activity. This compound was isolated from the endophytic fungus Diatrype palmicola and showed effectiveness against Athelia rolfsii, a plant pathogenic fungus, suggesting its potential use in biofungicide development (Tanapichatsakul et al., 2020).
Catalysis and Chemical Transformations
Yoshikawa et al. (2004) synthesized novel 1-aryl-substituted 8-methoxynaphthalenes using Suzuki–Miyaura cross-coupling, a key reaction in organic chemistry. These compounds have potential as ligands in metal-catalyzed transformations, indicating their utility in various synthetic applications (Yoshikawa et al., 2004).
Mechanism of Action
Target of Action
The primary target of 8-Methoxynaphthalene-1-ol is the plant pathogenic fungus Athelia rolfsii . This fungus is responsible for causing Southern blight disease in tomatoes .
Mode of Action
8-Methoxynaphthalene-1-ol exhibits antifungal activity against Athelia rolfsii . The compound interacts with the fungus, inhibiting its growth
Result of Action
The application of 8-Methoxynaphthalene-1-ol results in the inhibition of Athelia rolfsii growth . The minimum inhibitory concentration of 8-Methoxynaphthalene-1-ol was demonstrated at 250 µg/mL against this pathogen . It has the potential for controlling the growth of Athelia rolfsii, thereby managing Southern blight disease in tomatoes .
Safety and Hazards
The safety data sheet for 8-Methoxynaphthalene-1-ol indicates that it should be handled with care. Contact with skin and eyes should be avoided, and exposure should be minimized . It is advised to use personal protective equipment and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
8-methoxynaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPABRPTHFKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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